molecular formula C12H12O5 B594786 7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid CAS No. 1262212-30-5

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Katalognummer: B594786
CAS-Nummer: 1262212-30-5
Molekulargewicht: 236.223
InChI-Schlüssel: HHWSGNMQXORSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to a benzopyran system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dihydro-6H-1,3-dioxolo4,5-gbenzopyran-6-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Eigenschaften

CAS-Nummer

1262212-30-5

Molekularformel

C12H12O5

Molekulargewicht

236.223

IUPAC-Name

2-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl)acetic acid

InChI

InChI=1S/C12H12O5/c13-12(14)4-8-2-1-7-3-10-11(16-6-15-10)5-9(7)17-8/h3,5,8H,1-2,4,6H2,(H,13,14)

InChI-Schlüssel

HHWSGNMQXORSON-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C=C2OC1CC(=O)O)OCO3

Synonyme

7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.